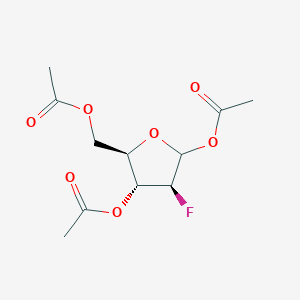

2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-a-D-arabinofuranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-2-désoxy-1,3,5-tri-O-acétyl-α-D-arabinofuranose: est un dérivé de glucide synthétique. Il se caractérise par la présence d'un atome de fluor en position 2 et de groupes acétyles en positions 1, 3 et 5 du cycle arabinofuranose. Ce composé est souvent utilisé dans la synthèse d'analogues de nucléosides et d'autres molécules biologiquement actives.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du 2-Fluoro-2-désoxy-1,3,5-tri-O-acétyl-α-D-arabinofuranose implique généralement la fluoration d'un précurseur arabinofuranose approprié suivie d'une acétylation. Une méthode courante comprend:

Fluoration: La matière première, telle que le 1,3,5-tri-O-benzoyl-2-désoxy-2-fluoro-D-arabinofuranose, est soumise à une fluoration à l'aide d'un agent fluorant tel que le trifluorure de diéthylaminosulfure (DAST).

Méthodes de production industrielle: La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique:

Traitement par lots ou continu: Utilisation de grands réacteurs pour le traitement par lots ou de systèmes à flux continu pour une production plus efficace.

Purification: Utilisation de techniques telles que la cristallisation, la distillation ou la chromatographie pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions:

Réactions de substitution: L'atome de fluor peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Hydrolyse: Les groupes acétyles peuvent être hydrolysés pour donner les groupes hydroxyles libres.

Réactifs et conditions courants:

Substitution: Des réactifs comme l'azoture de sodium ou les thiols peuvent être utilisés pour les réactions de substitution nucléophile.

Hydrolyse: Des conditions acides ou basiques peuvent être utilisées pour hydrolyser les groupes acétyles.

Principaux produits:

Produits de substitution: Selon le nucléophile utilisé, des produits tels que des dérivés azidés ou thiols peuvent être formés.

Produits d'hydrolyse: L'hydrolyse des groupes acétyles conduit à la formation du 2-fluoro-2-désoxy-D-arabinofuranose.

4. Applications de la recherche scientifique

Chimie:

Synthèse d'analogues de nucléosides: Utilisé comme intermédiaire clé dans la synthèse de divers analogues de nucléosides qui sont importants dans la recherche antivirale et anticancéreuse.

Biologie:

Études d'inhibition enzymatique: Employé dans des études pour comprendre les mécanismes d'inhibition des enzymes impliquées dans le métabolisme des glucides.

Médecine:

Développement de médicaments: Utilisé dans le développement d'agents thérapeutiques, en particulier des médicaments antiviraux et anticancéreux.

Industrie:

Recherche biochimique: Utilisé dans la production de réactifs biochimiques et comme élément constitutif dans la synthèse de molécules complexes.

5. Mécanisme d'action

Le mécanisme d'action du 2-Fluoro-2-désoxy-1,3,5-tri-O-acétyl-α-D-arabinofuranose implique son incorporation dans les voies biochimiques où il peut agir comme un inhibiteur ou un analogue de substrat. L'atome de fluor en position 2 joue un rôle crucial dans son activité biologique en mimant le substrat naturel tout en résistant à la dégradation enzymatique. Ce composé cible des enzymes spécifiques impliquées dans le métabolisme des glucides, inhibant ainsi leur activité et affectant la voie métabolique globale .

Applications De Recherche Scientifique

Chemistry:

Synthesis of Nucleoside Analogues: Used as a key intermediate in the synthesis of various nucleoside analogues which are important in antiviral and anticancer research.

Biology:

Enzyme Inhibition Studies: Employed in studies to understand the inhibition mechanisms of enzymes involved in carbohydrate metabolism.

Medicine:

Drug Development: Utilized in the development of therapeutic agents, particularly antiviral and anticancer drugs.

Industry:

Mécanisme D'action

The mechanism of action of 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose involves its incorporation into biochemical pathways where it can act as an inhibitor or a substrate analog. The fluorine atom at the second position plays a crucial role in its biological activity by mimicking the natural substrate while resisting enzymatic degradation. This compound targets specific enzymes involved in carbohydrate metabolism, thereby inhibiting their activity and affecting the overall metabolic pathway .

Comparaison Avec Des Composés Similaires

Composés similaires:

- 2-Fluoro-2-désoxy-1,3,5-tri-O-benzoyl-α-D-arabinofuranose

- 2-Fluoro-2-désoxy-1,3,4-tri-O-acétyl-α-D-arabinofuranose

- 2-Fluoro-2-désoxy-1,3,5-tri-O-acétyl-β-D-arabinofuranose

Comparaison:

- Différences structurelles: La position et le type de groupes protecteurs (acétyle vs. benzoyle) peuvent varier entre des composés similaires.

- Activité biologique: La présence de différents groupes protecteurs peut influencer la stabilité, la solubilité et l'activité biologique du composé.

- Unicité: Le 2-Fluoro-2-désoxy-1,3,5-tri-O-acétyl-α-D-arabinofuranose est unique en raison de son modèle d'acétylation spécifique et de la présence d'un atome de fluor, qui confère des propriétés chimiques et biologiques distinctes .

Propriétés

Formule moléculaire |

C11H15FO7 |

|---|---|

Poids moléculaire |

278.23 g/mol |

Nom IUPAC |

[(2R,3R,4S)-3,5-diacetyloxy-4-fluorooxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C11H15FO7/c1-5(13)16-4-8-10(17-6(2)14)9(12)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9+,10-,11?/m1/s1 |

Clé InChI |

RUHDSMRRCLJPJM-GZBOUJLJSA-N |

SMILES isomérique |

CC(=O)OC[C@@H]1[C@H]([C@@H](C(O1)OC(=O)C)F)OC(=O)C |

SMILES canonique |

CC(=O)OCC1C(C(C(O1)OC(=O)C)F)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide](/img/structure/B11843685.png)

![8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11843703.png)

![7-(Trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11843718.png)